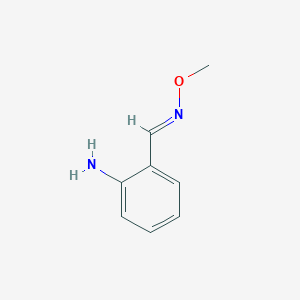

(E)-2-Aminobenzaldehyde O-methyl oxime

Descripción

Historical Context and Development of Oxime Chemistry

The historical development of oxime chemistry traces back to the 19th century, when the term "oxime" was first coined as a combination of the words "oxygen" and "imine". This nomenclature reflected the understanding that oximes represented a distinct class of nitrogen-containing compounds formed through the reaction of hydroxylamine with aldehydes and ketones. The foundational work in oxime chemistry established the general formula for these compounds as RR'C=N-OH, where R represents organic side chains that can vary significantly in their structure and properties.

The evolution of oxime chemistry gained significant momentum during the 20th century, particularly with the recognition of their potential as organophosphate poisoning antidotes. The seminal work by Wilson and colleagues demonstrated that cholinesterase inhibition by organophosphates could be reversed by hydroxamic acid and other oxime derivatives, leading to the development of powerful antidotes. This discovery was further extended in 1958 by Grob and colleagues, who reported novel oximes such as pyridine-2-aldoxime (pralidoxime) and diacetyl monoxime as adjuncts to atropine for reversing neuromuscular blockade due to organophosphate poisoning.

The development of oxime ether chemistry represents a more recent advancement in this field, with researchers recognizing that O-substituted oximes form a closely related family of compounds with distinct properties from their parent oximes. The introduction of alkyl or aryl groups at the oxygen position of oximes has opened new avenues for synthetic applications and has led to the discovery of numerous bioactive compounds. Contemporary research has demonstrated that oxime ethers exhibit diverse biological activities, including antimicrobial, antidepressant, and anticancer properties, establishing them as important scaffolds in medicinal chemistry.

Structural Significance of 2-Aminobenzaldehyde Derivatives

2-Aminobenzaldehyde and its derivatives occupy a central position in heterocyclic synthesis, serving as versatile intermediates for the construction of various important ring systems. The compound 2-aminobenzaldehyde itself, with the molecular formula C7H7NO, represents one of three isomers of aminobenzaldehyde and is characterized as a low-melting yellow solid that demonstrates good solubility in water. The unique combination of amino and aldehyde functionalities in ortho positions creates a highly reactive system that has been extensively utilized in synthetic organic chemistry.

The structural significance of 2-aminobenzaldehyde derivatives becomes particularly evident in their role as key intermediates in heterocyclic synthesis. The Friedländer synthesis of quinolines represents one of the most important applications, involving base-catalyzed condensation of 2-aminobenzaldehyde with aliphatic aldehydes and ketones. This methodology has been widely adopted for the construction of quinoline scaffolds, which are prevalent in numerous pharmaceutical compounds and natural products. Additionally, these derivatives serve as precursors for the synthesis of quinolones, acridines, acridones, and indoles, demonstrating their broad utility in the preparation of nitrogen-containing heterocycles.

The preparation of 2-aminobenzaldehyde typically involves the reduction of 2-nitrobenzaldehyde using iron or iron sulfate, although this transformation requires careful handling due to the tendency of aminoaldehydes toward self-condensation. The inherent instability of these compounds with respect to intermolecular reactions has led researchers to develop various protection strategies and alternative synthetic approaches. The conversion of 2-aminobenzaldehyde to its oxime derivatives, such as this compound, represents one approach to modifying the reactivity profile while maintaining the essential structural features required for further synthetic transformations.

| Property | 2-Aminobenzaldehyde | This compound |

|---|---|---|

| Molecular Formula | C7H7NO | C8H10N2O |

| Molecular Weight | 121.139 | 150.18 |

| CAS Number | 529-23-7 | 305811-22-7 |

| Physical State | Yellow solid | Liquid or solid |

| Water Solubility | Soluble | Limited data available |

Oxime Ethers as Functional Groups in Organic Chemistry

Oxime ethers represent a distinctive class of organic compounds characterized by the presence of the >C=N-O-R moiety, where the oxygen atom of the oxime group is connected to an alkyl or aryl substituent. This structural modification significantly alters the chemical and biological properties compared to the parent oximes, creating new opportunities for synthetic applications and medicinal chemistry research. The formation of oxime ethers typically occurs through the reaction of oximes with alkyl or aryl halides, providing a straightforward method for introducing diverse substituents at the oxygen position.

The chemical behavior of oxime ethers differs markedly from that of simple oximes, particularly in terms of stability and reactivity patterns. While oximes are generally characterized by their ability to undergo hydrolysis under acidic conditions to regenerate the parent carbonyl compounds, oxime ethers demonstrate enhanced stability toward hydrolytic conditions. This increased stability makes them valuable as protecting groups for carbonyl functionalities and as stable intermediates in multi-step synthetic sequences. Furthermore, the ether linkage provides additional sites for chemical modification and can influence the overall electronic properties of the molecule.

Contemporary research has revealed that oxime ethers possess significant biological activity across multiple therapeutic areas. These compounds have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacterial strains, with some derivatives showing activity comparable to established antibiotics. The antifungal properties of oxime ethers have also been extensively studied, with numerous compounds showing potent activity against clinically relevant fungal pathogens including Candida species and Aspergillus strains. The methyl and benzyl ethers of oximes containing heterocyclic groups such as thiophene, piperazine, and quinoline have shown particularly promising antibacterial properties.

Stereochemical Considerations of (E)-Configuration

The stereochemical configuration of oximes represents a critical factor that influences both their chemical reactivity and biological activity. Oximes can exist as two geometric isomers, designated as (E) and (Z) configurations according to modern nomenclature, or alternatively as anti and syn isomers using older terminology. The (E)-configuration, also known as the anti configuration, refers to the arrangement where the hydroxyl group and the larger substituent on the carbon atom are positioned on opposite sides of the carbon-nitrogen double bond.

Recent computational and experimental studies have demonstrated that (E)-isomers of oximes are thermodynamically more stable than their corresponding (Z)-isomers. This preference for the (E)-configuration arises from both electronic and steric factors that favor the anti arrangement of substituents around the carbon-nitrogen double bond. In the specific case of aromatic oximes, the (E)-configuration is further stabilized by the optimal positioning of the aromatic ring system relative to the oxime hydroxyl group, minimizing unfavorable steric interactions while maximizing favorable electronic effects.

The stereochemical integrity of (E)-configured oximes is maintained through significant energy barriers that prevent interconversion between the (E) and (Z) forms under normal conditions. Computational studies have revealed that the energy barrier between these isomers can exceed 200 kilojoules per mole, making their interconversion essentially impossible at room temperature. This kinetic stability ensures that (E)-configured oximes maintain their stereochemical identity throughout typical synthetic transformations and storage conditions, which is crucial for applications requiring stereochemical purity.

The stereochemical configuration of oximes also plays a crucial role in their ability to form intermolecular hydrogen bonds and other supramolecular interactions. In the solid state, (E)-oximes can form extensive hydrogen bonding networks that contribute to their crystalline stability and influence their physical properties. These interactions are geometrically favored in the (E)-configuration, where the hydroxyl group is positioned to maximize hydrogen bonding with neighboring molecules while minimizing steric conflicts with other substituents.

| Isomer | Relative Stability | Energy Barrier (kJ/mol) | Hydrogen Bonding Capability |

|---|---|---|---|

| (E)-isomer | More stable | ~200 (to Z-isomer) | Enhanced intermolecular |

| (Z)-isomer | Less stable | ~200 (to E-isomer) | Limited due to sterics |

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established conventions for naming oxime ethers and substituted aromatic compounds. According to International Union of Pure and Applied Chemistry (IUPAC) guidelines, the compound is properly designated as this compound, where the (E) prefix indicates the stereochemical configuration, "2-amino" specifies the position and nature of the amino substituent on the benzene ring, "benzaldehyde" identifies the core aromatic aldehyde structure, and "O-methyl oxime" describes the oxime ether functionality.

Alternative nomenclature systems provide additional names for this compound, reflecting different approaches to systematic naming. The compound may also be referred to as benzaldehyde, 2-amino-, O-methyloxime, [C(E)]-, which follows a more traditional approach that begins with the parent benzaldehyde structure and adds modifying terms. This naming convention is particularly useful in chemical databases and regulatory documentation, where consistent formatting facilitates accurate identification and retrieval of compound information.

Classification of this compound can be approached from multiple perspectives, each highlighting different aspects of its chemical structure and properties. From a functional group perspective, the compound belongs to the oxime ether class, which is characterized by the presence of the C=N-O-R linkage. Within this classification, it specifically represents an aromatic oxime ether, distinguishing it from aliphatic analogues based on the presence of the benzene ring system. The compound also falls within the broader category of aminobenzaldehyde derivatives, connecting it to the extensive literature on these important synthetic intermediates.

The aromatic substitution pattern provides another classification criterion, with the compound belonging to the ortho-disubstituted benzene family due to the 1,2-relationship between the amino group and the aldoxime ether functionality. This substitution pattern has significant implications for the compound's reactivity and synthetic utility, as ortho-disubstituted aromatics often exhibit unique behavior compared to meta or para isomers. The presence of both electron-donating (amino) and electron-withdrawing (oxime ether) groups in adjacent positions creates interesting electronic effects that influence the overall properties of the molecule.

| Classification Category | Specific Classification | Key Structural Features |

|---|---|---|

| Functional Group | Oxime ether | C=N-O-CH3 linkage |

| Aromatic Type | Ortho-disubstituted benzene | 1,2-substitution pattern |

| Nitrogen Content | Diamine derivative | Primary amino + oxime nitrogen |

| Stereochemistry | (E)-configured | Anti arrangement around C=N |

| Molecular Category | Aminobenzaldehyde derivative | 2-amino substituted benzaldehyde |

Structure

2D Structure

Propiedades

IUPAC Name |

2-[(E)-methoxyiminomethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-11-10-6-7-4-2-3-5-8(7)9/h2-6H,9H2,1H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCFZEKGUORCII-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Aminobenzaldehyde O-methyl oxime typically involves the reaction of 2-aminobenzaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-Aminobenzaldehyde O-methyl oxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction of the oxime ether can yield the corresponding amine.

Substitution: The oxime ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted oxime ethers depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have highlighted the potential of (E)-2-Aminobenzaldehyde O-methyl oxime as an anticancer agent. Its structural properties allow it to interact with biological targets involved in cancer progression. Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells, making it a candidate for further development in cancer therapeutics .

-

Anti-inflammatory Effects

- The compound has been investigated for its anti-inflammatory properties. A study demonstrated that it could inhibit the activity of human neutrophil elastase, which is involved in inflammatory processes. This suggests that this compound may be useful in treating conditions characterized by excessive inflammation .

- Antimicrobial Properties

Synthetic Applications

-

Building Block for Complex Molecules

- In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various transformations, including nucleophilic additions and rearrangements, allowing chemists to create diverse chemical entities with potential applications in pharmaceuticals and material sciences .

- Metal-Catalyzed Reactions

Case Study 1: Anticancer Activity

A study conducted on several oxime derivatives, including this compound, revealed significant inhibition of cell proliferation in various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit specific kinases involved in cancer signaling pathways.

Case Study 2: Anti-inflammatory Mechanism

In vivo studies showed that this compound significantly reduced edema in mouse models induced by human neutrophil elastase. The compound was administered at varying concentrations, demonstrating dose-dependent efficacy in inflammation reduction.

Summary Table: Applications of this compound

Mecanismo De Acción

The mechanism of action of (E)-2-Aminobenzaldehyde O-methyl oxime involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and molecular targets are still under investigation, but studies suggest that it may modulate oxidative stress and apoptosis pathways .

Comparación Con Compuestos Similares

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The amino group (–NH₂) in this compound increases electron density at the aromatic ring compared to the hydroxy (–OH) group in analogs. This enhances metal-binding affinity and stabilizes charge-transfer complexes .

- Linker Flexibility : The compound in contains a flexible ethyleneoxy (–OCH₂CH₂–) linker, enabling supramolecular polymerization, whereas the methyl ether in the target compound restricts conformational freedom .

Stability and Reactivity

- Thermal Stability : Methyl-substituted oximes (e.g., O-methyl derivatives) generally exhibit higher thermal stability than their hydroxylated counterparts due to reduced susceptibility to oxidative degradation .

- Hydrolytic Sensitivity: The amino group in this compound may render it more prone to hydrolysis under acidic conditions compared to the dimethylamino-substituted compound in , which shows enhanced resistance due to steric shielding .

Actividad Biológica

(E)-2-Aminobenzaldehyde O-methyl oxime is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C9H11N2O2, contains an oxime functional group which is known to enhance biological activity compared to its carbonyl counterparts. The presence of the methoxy group contributes to its solubility and reactivity, making it a valuable compound in synthetic and biological applications.

The biological activity of this compound can be attributed to several mechanisms:

- Acetylcholinesterase Reactivation : Like many oximes, this compound can reactivate acetylcholinesterase (AChE), an enzyme inhibited by nerve agents. This property is critical in developing antidotes for poisoning scenarios.

- Kinase Inhibition : Research indicates that oximes can act as inhibitors of various kinases involved in cancer progression. This includes inhibition of pathways such as AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K) .

- Antimicrobial Activity : The compound exhibits significant antibacterial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antimicrobial Properties

This compound has shown effectiveness against various bacterial strains. Its mechanism may involve:

- Disruption of bacterial cell membranes.

- Inhibition of essential enzymes required for bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has been evaluated for its anticancer potential through various in vitro studies:

- Cell Lines Tested : Studies have utilized human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

- Results : Significant cytotoxic effects were observed, with IC50 values indicating effective concentration levels for inducing apoptosis in cancer cells.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

Case Studies

- Anticancer Study : A study published in Pharmaceutical Research demonstrated that derivatives of this compound exhibited potent cytotoxicity against multiple cancer cell lines, suggesting their potential as therapeutic agents .

- Antimicrobial Efficacy : Research highlighted in Journal of Antibiotics reported the compound's effectiveness against multi-drug resistant strains of bacteria, emphasizing its role as a promising candidate for developing new antibiotics .

- Inflammatory Response Modulation : In vivo studies indicated that the compound could modulate inflammatory responses by inhibiting neutrophil elastase activity, which is implicated in various inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing (E)-2-aminobenzaldehyde O-methyl oxime, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via oximation of 2-aminobenzaldehyde followed by O-methylation. Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during methylation .

- Temperature control : Lower temperatures (0–25°C) minimize side reactions like imine tautomerization .

- Substituent effects : Electron-donating groups on the benzaldehyde moiety accelerate oximation but may slow methylation due to steric hindrance .

- Monitoring : Use TLC or HPLC to track intermediate formation (e.g., oxime tautomers) and final product purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR spectroscopy : Look for diagnostic signals such as the oxime proton (δ 8.1–8.3 ppm in H NMR) and carbonyl carbon (δ 150–160 ppm in C NMR). Compare with reference data for regiochemical confirmation .

- Mass spectrometry : HRMS should confirm the molecular ion ([M+H] expected at m/z 165.0790 for CHNO) .

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Toxicity : Wear nitrile gloves and lab coats; the compound may irritate skin and mucous membranes .

- Storage : Store in amber vials at 4°C under inert gas (e.g., N) to prevent oxidation .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from methylation) before aqueous disposal .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reaction kinetics and regioselectivity in this compound-derived cyclization reactions?

- Methodological Answer :

- Kinetic studies : Use UV-Vis spectroscopy or stopped-flow methods to monitor intermediates (e.g., radical cations). Electron-withdrawing groups (EWGs) on the aryl ring accelerate the rate-limiting electron transfer step by stabilizing cationic intermediates .

- Regioselectivity : Substituents at the ortho position favor phenanthridine formation via C–H activation, while para substituents promote alternative pathways (e.g., dimerization). DFT calculations can model transition states to predict regiochemistry .

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer :

- Data validation : Cross-reference NMR chemical shifts with computational predictions (e.g., ACD/Labs or Gaussian). For example, discrepancies in C NMR carbonyl signals may arise from solvent polarity effects .

- Replication : Synthesize derivatives with controlled substituents (e.g., nitro or methoxy groups) to isolate electronic vs. steric effects .

- Statistical analysis : Apply principal component analysis (PCA) to identify outliers in spectral databases .

Q. What computational methods are suitable for modeling the radical cation intermediate in this compound-mediated reactions?

- Methodological Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to model the radical cation’s spin density distribution. Compare with EPR data if available .

- Transition state analysis : Use IRC (intrinsic reaction coordinate) calculations to verify the proposed cyclization pathway .

- Solvent effects : Include implicit solvent models (e.g., PCM) to account for polarity-dependent stabilization of intermediates .

Q. What analytical challenges arise in quantifying trace byproducts during this compound synthesis, and how can they be mitigated?

- Methodological Answer :

- Sensitivity limits : Use UPLC-MS/MS with MRM (multiple reaction monitoring) to detect sub-ppm-level impurities (e.g., unreacted aldehyde) .

- Matrix effects : Spike samples with isotopically labeled internal standards (e.g., C-2-aminobenzaldehyde) to correct for ionization suppression .

- Method validation : Follow ICH Q2(R1) guidelines for linearity (R > 0.995), LOQ (<0.1%), and precision (%RSD < 5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.